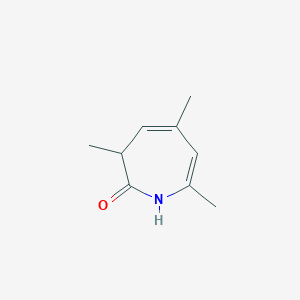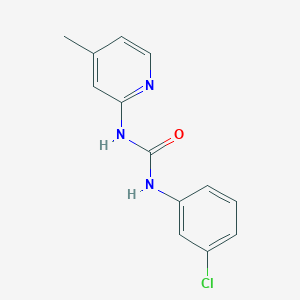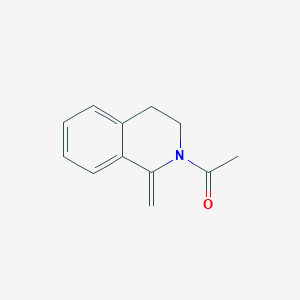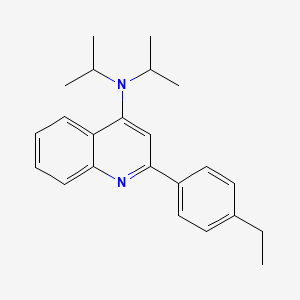
2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine is an organic compound that belongs to the class of quinolinamines This compound is characterized by the presence of a quinoline ring substituted with an ethylphenyl group and diisopropylamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution with Diisopropylamine: The final step involves the substitution of the amino group on the quinoline ring with diisopropylamine. This can be achieved through a nucleophilic substitution reaction using diisopropylamine and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring and the ethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-methylphenyl)-N,N-diisopropyl-4-quinolinamine
- 2-(4-ethylphenyl)-N,N-dimethyl-4-quinolinamine
- 2-(4-ethylphenyl)-N,N-diisopropyl-6-quinolinamine
Uniqueness
2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
853330-99-1 |
|---|---|
Molekularformel |
C23H28N2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-(4-ethylphenyl)-N,N-di(propan-2-yl)quinolin-4-amine |
InChI |
InChI=1S/C23H28N2/c1-6-18-11-13-19(14-12-18)22-15-23(25(16(2)3)17(4)5)20-9-7-8-10-21(20)24-22/h7-17H,6H2,1-5H3 |
InChI-Schlüssel |
VSADLHIHKIDJIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)


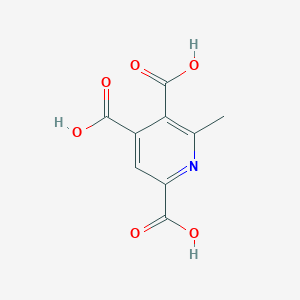

![(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B11938617.png)

